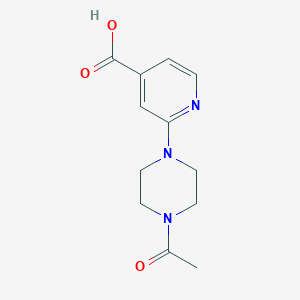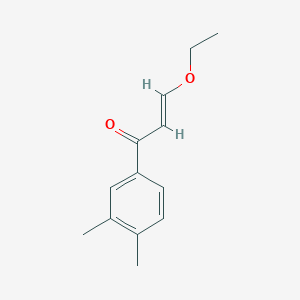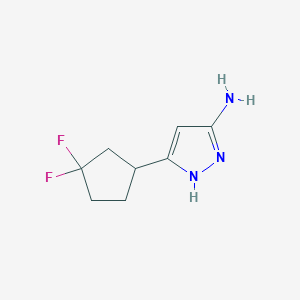
3-(3,3-difluorocyclopentyl)-1H-pyrazol-5-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3,3-difluorocyclopentyl)-1H-pyrazol-5-amine is a chemical compound that has garnered interest in various fields of scientific research
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,3-difluorocyclopentyl)-1H-pyrazol-5-amine typically involves multiple steps. One common method starts with the preparation of 3,3-difluorocyclopentylmethanol from cyclopentanecarboxylic acid, 3,3-difluoro-, ethyl ester. This intermediate is then subjected to further reactions to introduce the pyrazole ring and the amine group .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve scaling up the laboratory synthesis methods with optimizations for yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors and other advanced chemical engineering techniques.
Análisis De Reacciones Químicas
Types of Reactions
3-(3,3-difluorocyclopentyl)-1H-pyrazol-5-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the pyrazole ring.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction being performed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides of the original compound, while substitution reactions can introduce new functional groups to the pyrazole ring.
Aplicaciones Científicas De Investigación
3-(3,3-difluorocyclopentyl)-1H-pyrazol-5-amine has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular pathways is beneficial.
Mecanismo De Acción
The mechanism of action of 3-(3,3-difluorocyclopentyl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. The difluorocyclopentyl group and the pyrazole ring play crucial roles in its binding affinity and activity. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
(3,3-Difluorocyclopentyl)methanol: This compound shares the difluorocyclopentyl group but lacks the pyrazole ring, making it less versatile in certain applications.
®-(3,3-difluorocyclopentyl)methanol: A chiral version of the difluorocyclopentyl group, used in different contexts.
Uniqueness
3-(3,3-difluorocyclopentyl)-1H-pyrazol-5-amine is unique due to the combination of the difluorocyclopentyl group and the pyrazole ring. This combination provides distinct chemical properties and reactivity, making it valuable for a wide range of scientific research applications.
Propiedades
Fórmula molecular |
C8H11F2N3 |
|---|---|
Peso molecular |
187.19 g/mol |
Nombre IUPAC |
5-(3,3-difluorocyclopentyl)-1H-pyrazol-3-amine |
InChI |
InChI=1S/C8H11F2N3/c9-8(10)2-1-5(4-8)6-3-7(11)13-12-6/h3,5H,1-2,4H2,(H3,11,12,13) |
Clave InChI |
MJSUEQLBGDKWPH-UHFFFAOYSA-N |
SMILES canónico |
C1CC(CC1C2=CC(=NN2)N)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[Methoxy(phenyl)methyl]cyclopropan-1-amine hydrochloride](/img/structure/B13490657.png)
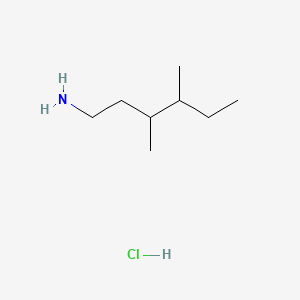


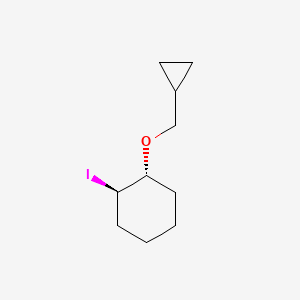

![2H,3H-furo[3,2-b]pyridine-5-carbaldehyde](/img/structure/B13490684.png)
![2-Azaspiro[3.5]nonan-7-amine](/img/structure/B13490686.png)



